molecular formula C18H36CuO4 B12652477 (Isooctanoato-O)(neodecanoato-O)copper CAS No. 84129-19-1

(Isooctanoato-O)(neodecanoato-O)copper

Cat. No.: B12652477
CAS No.: 84129-19-1
M. Wt: 380.0 g/mol
InChI Key: PNTNPQYEWJGRMC-UHFFFAOYSA-N
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Description

(Isooctanoato-O)(neodecanoato-O)copper is a coordination compound with the molecular formula C18H36CuO4 and a molecular weight of 380.02204 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isooctanoato-O)(neodecanoato-O)copper typically involves the reaction of copper salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

[ \text{Cu}^{2+} + 2 \text{RCOOH} \rightarrow \text{Cu(RCOO)}_2 + 2 \text{H}^+ ]

where R represents the isooctanoate and neodecanoate groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity copper salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(Isooctanoato-O)(neodecanoato-O)copper undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.

    Reduction: It can be reduced to metallic copper under specific conditions.

    Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.

Major Products Formed

    Oxidation: Copper(II) oxide (CuO) and other copper-containing by-products.

    Reduction: Metallic copper (Cu).

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

(Isooctanoato-O)(neodecanoato-O)copper has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in therapeutic formulations.

    Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (Isooctanoato-O)(neodecanoato-O)copper involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, facilitating electron transfer processes. This redox activity is crucial for its catalytic and antimicrobial properties. The organic ligands (isooctanoate and neodecanoate) help stabilize the copper ion and modulate its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: Another copper coordination compound with acetate ligands.

    Copper(II) stearate: A copper compound with stearate ligands.

    Copper(II) sulfate: A widely used copper salt with sulfate anions.

Uniqueness

(Isooctanoato-O)(neodecanoato-O)copper is unique due to its specific organic ligands, which impart distinct chemical properties and reactivity. The combination of isooctanoate and neodecanoate ligands provides a balance of hydrophobicity and stability, making it suitable for various applications that other copper compounds may not be able to achieve.

Properties

CAS No.

84129-19-1

Molecular Formula

C18H36CuO4

Molecular Weight

380.0 g/mol

IUPAC Name

copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid

InChI

InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);

InChI Key

PNTNPQYEWJGRMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu]

Origin of Product

United States

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